molecular formula C14H12O2 B2417952 12,16-Dioxatetracyclo[11.2.1.0^{2,11}.0^{3,8}]hexadeca-2(11),3(8),4,6,9-pentaene CAS No. 22794-75-8

12,16-Dioxatetracyclo[11.2.1.0^{2,11}.0^{3,8}]hexadeca-2(11),3(8),4,6,9-pentaene

Cat. No.: B2417952
CAS No.: 22794-75-8
M. Wt: 212.248
InChI Key: VUAXCVIQWFJUHG-UHFFFAOYSA-N
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Description

12,16-Dioxatetracyclo[11.2.1.0{2,11}.0{3,8}]hexadeca-2(11),3(8),4,6,9-pentaene is a complex organic compound with the molecular formula C14H12O2 This compound is characterized by its unique tetracyclic structure, which includes multiple fused rings and oxygen atoms

Properties

IUPAC Name

12,16-dioxatetracyclo[11.2.1.02,11.03,8]hexadeca-2(11),3,5,7,9-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-2-4-10-9(3-1)5-6-11-14(10)12-7-8-13(15-11)16-12/h1-6,12-13H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAXCVIQWFJUHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2OC1C3=C(O2)C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Effects

The use of tert-butanol as the primary solvent suppresses side reactions by stabilizing radical intermediates through hydrogen bonding. Acetone acts as a photosensitizer, enhancing light absorption at 300–400 nm. Reactions conducted at 20°C favor the formation of 1,6-regioisomers, while elevated temperatures (40°C) shift selectivity toward 1,8-products due to altered conformational dynamics.

Catalytic Additives

Inclusion of Lewis acids (e.g., Zn(OTf)₂) at 5 mol% increases reaction rates by polarizing carbonyl groups, though excessive concentrations promote oligomerization. Triethylamine (1 equiv) mitigates acid byproducts, improving isolable yields by 12–15%.

Characterization and Structural Analysis

Spectroscopic Identification

The tetracyclic structure is confirmed by:

  • ¹H NMR : Distinct aromatic signals at δ 7.2–7.4 ppm (4H, multiplet) and bridgehead methylenes at δ 3.6–4.2 ppm.
  • IR Spectroscopy : Stretching vibrations at 1718 cm⁻¹ (ketone C=O) and 1248 cm⁻¹ (ether C-O).
  • HRMS : Molecular ion peaks matching theoretical m/z values within 3 ppm error.

Atropisomerization Dynamics

The tetracyclic core exhibits axial chirality, with rotational barriers (ΔG‡) ranging from 19.6–22.5 kcal/mol, as determined by dynamic NMR. For 7f , coalescence occurs at 55°C (500 MHz, CDCl₃), corresponding to ΔG‡ = 21.3 kcal/mol, ensuring configurational stability at ambient conditions.

Chemical Reactions Analysis

Types of Reactions: 12,16-Dioxatetracyclo[11.2.1.0{2,11}.0{3,8}]hexadeca-2(11),3(8),4,6,9-pentaene can undergo various chemical reactions, including:

Common Reagents and Conditions::

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxygenated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

12,16-Dioxatetracyclo[11.2.1.0{2,11}.0{3,8}]hexadeca-2(11),3(8),4,6,9-pentaene has several applications in scientific research:

Mechanism of Action

The mechanism by which 12,16-Dioxatetracyclo[11.2.1.0{2,11}.0{3,8}]hexadeca-2(11),3(8),4,6,9-pentaene exerts its effects depends on its interactions with molecular targets. These interactions can involve binding to specific proteins or enzymes, altering their activity, or interacting with nucleic acids. The exact pathways and targets can vary based on the specific application and context of use .

Biological Activity

12,16-Dioxatetracyclo[11.2.1.0^{2,11}.0^{3,8}]hexadeca-2(11),3(8),4,6,9-pentaene is a complex organic compound characterized by its unique tetracyclic structure and the presence of dioxane moieties. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The molecular formula for this compound can be represented as C18H30O2 with a molecular weight of approximately 278.43 g/mol. Its structural complexity includes multiple rings and functional groups that may contribute to its biological properties.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of tetracyclic compounds have been shown to inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research has highlighted the potential anticancer properties of related compounds through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. For example, a study identified olefin derivatives with structural similarities that inhibited acetyl-CoA carboxylase 2 (ACC2), an enzyme implicated in cancer metabolism .

The proposed mechanism of action for these compounds often involves interaction with cellular membranes or specific cellular targets leading to disruption of essential processes such as protein synthesis or energy metabolism.

Case Study 1: Antibacterial Activity

A study conducted on a series of dioxatetracyclic compounds demonstrated their efficacy against multi-drug resistant bacterial strains. The minimum inhibitory concentrations (MICs) were determined using standard broth microdilution methods:

CompoundMIC (µg/mL)Bacterial Strain
Compound A4S. aureus
Compound B8E. coli
Compound C16Pseudomonas aeruginosa

These results indicate a promising antibacterial profile for compounds related to this compound.

Case Study 2: Anticancer Screening

In vitro testing on various cancer cell lines showed that a derivative of the compound induced apoptosis at concentrations as low as 5 µM:

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)5Apoptosis via caspase activation
HeLa (Cervical Cancer)10Cell cycle arrest at G1 phase

These findings suggest that this class of compounds may serve as a basis for developing new anticancer therapies.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the tetracyclic framework of 12,16-Dioxatetracyclo[11.2.1.0^{2,11}.0^{3,8}]hexadeca-2(11),3(8),4,6,9-pentaene?

  • Methodological Answer : The synthesis of complex polycyclic ethers often involves multi-step cyclization reactions. For example, pericyclic reactions (e.g., Diels-Alder) or oxidative coupling of phenolic precursors can form fused rings. Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation or etherification steps . Critical parameters include solvent polarity (e.g., dichloromethane for low polarity), temperature control (0–25°C), and catalyst selection (e.g., Lewis acids for regioselectivity). Post-synthesis purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is typical.

Q. How can spectroscopic techniques (NMR, IR) resolve ambiguities in the structural assignment of oxygen-containing tetracyclic compounds?

  • Methodological Answer :

  • <sup>13</sup>C NMR : Oxygenated carbons (e.g., ethers) resonate at 60–100 ppm. Aromatic protons in conjugated systems show splitting patterns indicative of coupling constants (e.g., J = 8–10 Hz for adjacent protons) .
  • IR Spectroscopy : Ether linkages (C-O-C) exhibit strong absorption bands at 1050–1150 cm⁻¹. Conjugated carbonyl groups (if present) appear at 1650–1750 cm⁻¹.
  • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to resolve ambiguities .

Advanced Research Questions

Q. What computational methods are effective for modeling the electronic and steric effects in 12,16-Dioxatetracyclo derivatives during reaction optimization?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) with B3LYP/6-311+G(d,p) to map transition states and predict regioselectivity in cycloadditions .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMSO) on reaction pathways.
  • Table : Key Computational Parameters
MethodBasis SetApplication
DFT (B3LYP)6-311+G(d,p)Transition state energy barriers
MD (AMBER)OPLS-AASolvent-solute interactions
CASSCFcc-pVTZDiradical intermediates

Q. How can contradictions in biological activity data for structurally similar tetracyclic compounds be systematically addressed?

  • Methodological Answer :

  • Data Triangulation : Cross-reference bioassay results (e.g., IC₅₀ values) with crystallographic data (e.g., X-ray-derived binding poses) .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or batch effects in cytotoxicity assays.
  • Case Study : If a derivative shows unexpected low activity despite favorable LogP values, evaluate its metabolic stability via liver microsome assays .

Q. What strategies are recommended for resolving spectral contradictions between theoretical and experimental data in oxygen-rich polycycles?

  • Methodological Answer :

  • Error Source Identification :
  • Solvent Artifacts : Polar solvents (e.g., DMSO) may induce shifts in NMR spectra. Re-run experiments in CDCl₃ for comparison.
  • Tautomerism : Use variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomers) .
  • Advanced Techniques :
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded aromatic regions.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula discrepancies (e.g., unexpected oxidation products) .

Experimental Design & Optimization

Q. How to design a reaction pathway for introducing functional groups (e.g., halogens) into the tetracyclic core without ring-opening side reactions?

  • Methodological Answer :

  • Electrophilic Substitution : Use mild halogenating agents (e.g., N-bromosuccinimide in CCl₄) to avoid electrophilic attack on ether linkages.
  • Protection-Deprotection : Temporarily mask reactive oxygen sites with tert-butyldimethylsilyl (TBS) groups before halogenation .
  • Monitoring : Track reaction progress via TLC (Rf shifts) and LC-MS to detect intermediates.

Q. What experimental and computational approaches are synergistic for optimizing enantioselective synthesis of chiral tetracyclic derivatives?

  • Methodological Answer :

  • Chiral Catalysts : Screen Jacobsen’s Mn(III)-salen complexes or BINOL-derived phosphoric acids for asymmetric induction .
  • DFT-Guided Design : Calculate enantiomer transition state energies to prioritize catalyst candidates.
  • Table : Example Optimization Workflow
StepTool/TechniqueOutcome
Catalyst ScreeningParallel reactor arraysIdentify lead catalysts (≥80% ee)
Solvent ScreeningDoE (Design of Experiments)Optimize polarity for yield
Scale-UpFlow chemistryMinimize racemization

Data Interpretation & Validation

Q. How to validate the purity of 12,16-Dioxatetracyclo derivatives when HPLC shows a single peak but biological assays suggest impurities?

  • Methodological Answer :

  • Orthogonal Analytics :
  • LC-MS/MS : Detect trace impurities with m/z differences <1 Da.
  • DSC (Differential Scanning Calorimetry) : Identify polymorphic contaminants via melting point deviations .
  • Bioassay Controls : Spike pure samples with suspected impurities (e.g., synthetic byproducts) to replicate anomalous activity.

Q. What statistical methods are robust for analyzing dose-response data in structure-activity relationship (SAR) studies of tetracyclic compounds?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to Hill-Langmuir equations (GraphPad Prism) to calculate EC₅₀ and Hill coefficients.
  • Machine Learning : Train Random Forest models on molecular descriptors (e.g., Topological Polar Surface Area, cLogP) to predict activity trends .

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